
Afloqualone
Descripción general
Descripción
Afloqualone es un compuesto que pertenece a la familia de las quinazolinonas. Es un fármaco GABAérgico, lo que significa que interactúa con los receptores del ácido gamma-aminobutírico (GABA) en el cerebro. Desarrollado en la década de 1970 por un equipo de Tanabe Seiyaku, this compound es un análogo de la metacualona. Es principalmente conocido por sus efectos sedantes y relajantes musculares, que resultan de su actividad agonista en el subtipo β del receptor GABA A .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La preparación de afloqualone implica varios pasos clave:
Material de partida: La síntesis comienza con anhídrido de isatina.
Nitración, reducción y acetilación: Estos pasos se utilizan para sintetizar un intermedio clave, la N-(2-amino-5-acetilaminobenzoyl)o-toluidina.
Aminólisis, ciclación, intercambio de flúor y desprotección: Estos pasos conducen a la formación del producto final, this compound.
Métodos de Producción Industrial
La producción industrial de this compound enfatiza la rentabilidad y la seguridad. El método elimina el uso de reactivos altamente tóxicos como el cloruro de fluoroacetilo y emplea bromuro de tetrabutilamonio como catalizador de transferencia de fase para mejorar la tasa de conversión de la reacción de intercambio de flúor. Este enfoque asegura un alto rendimiento del producto final .
Análisis De Reacciones Químicas
Afloqualone sufre varias reacciones químicas, que incluyen:
Oxidación y reducción: Estas reacciones son esenciales en la síntesis y modificación de this compound.
Reacciones de sustitución: Los reactivos comunes utilizados en estas reacciones incluyen hidróxido de sodio y otras bases para ajustar los niveles de pH.
Productos principales: El producto principal de estas reacciones es el propio this compound, con intermedios formados durante el proceso de síntesis.
Aplicaciones Científicas De Investigación
Clinical Applications
Afloqualone has been utilized in clinical settings as a muscle relaxant. Its efficacy has been compared to diazepam in terms of muscle relaxation and psychomotor performance. A study indicated that a 40 mg dose of this compound produced muscle relaxation comparable to 15 mg of diazepam, while causing less impairment in psychomotor performance . This suggests that this compound may serve as a preferable alternative in certain therapeutic contexts.
Psychomotor Performance
Research has demonstrated that this compound affects psychomotor performance differently than traditional muscle relaxants. In a controlled trial involving healthy male volunteers, it was found that while this compound impaired psychomotor performance, it did so to a lesser extent than diazepam. The study utilized objective tests and self-rating scales to assess cognitive function before and after drug administration . This characteristic makes this compound particularly interesting for applications where maintaining cognitive function is critical.
Sleep-Wakefulness Cycle
This compound's impact on sleep patterns has also been investigated. In one study, it was noted that this compound did not exhibit hypnotic effects typical of other sedatives. Instead, it increased the duration of light sleep stages without affecting deep sleep significantly . This unique profile indicates potential applications in managing conditions where light sedation is desired without compromising deep restorative sleep.
Side Effects and Case Studies
Despite its therapeutic benefits, this compound is associated with side effects such as photosensitization, which can lead to skin conditions like dermatitis. A documented case study highlighted a patient who developed phototoxic dermatitis after using this compound, emphasizing the need for caution in its prescription and monitoring for adverse reactions .
Summary Table of Applications
Mecanismo De Acción
Afloqualone ejerce sus efectos actuando como agonista en el subtipo β del receptor GABA A. Esta interacción aumenta los efectos inhibitorios del GABA, lo que lleva a efectos sedantes y relajantes musculares. Los objetivos moleculares involucrados incluyen los receptores GABA A, que desempeñan un papel crucial en la regulación de la excitabilidad neuronal .
Comparación Con Compuestos Similares
Afloqualone es similar a otros compuestos de la familia de las quinazolinonas, como:
Metacualona: Conocida por sus efectos sedantes, la metacualona es un análogo de la afloqualona.
Mecloqualona: Otro análogo con propiedades relajantes musculares similares.
Mebroqualona: Comparte la actividad GABAérgica con this compound.
Cloroqualona: También un fármaco GABAérgico con efectos sedantes.
This compound es único debido a su interacción específica con el subtipo β del receptor GABA A, lo que lo distingue de otros compuestos similares .
Actividad Biológica
Afloqualone, a synthetic compound developed in Japan during the 1980s, is primarily recognized for its muscle relaxant properties. It is an analogue of methaqualone and is utilized in treating various conditions such as cervico-omobrachial syndrome, lumbar pain, and spastic paralysis. This article delves into the biological activity of this compound, including its pharmacological effects, mechanisms of action, case studies involving overdose incidents, and relevant research findings.
Pharmacological Profile
Mechanism of Action
This compound exhibits its effects by acting on the central nervous system (CNS), specifically targeting spinal polysynaptic reflexes. This results in muscle relaxation and sedation, making it beneficial for patients experiencing muscle spasms or pain. The drug's sedative properties are attributed to its influence on GABA (gamma-aminobutyric acid) receptors, similar to other CNS depressants.
Antioxidant Properties
Recent studies have highlighted the antioxidant potential of this compound and its derivatives. For instance, certain quinazolinone derivatives, which include structural analogues of this compound, have shown significant radical scavenging activity. The antioxidant capacity is often evaluated using assays like DPPH and CUPRAC, with findings indicating that specific substitutions on the quinazolinone scaffold enhance antioxidant activity .
Human Overdose Case
A notable case reported an infant who ingested a massive dose of this compound (580 mg), leading to coma and seizures. The serum concentration peaked at 5,060 ng/mL one hour post-ingestion. The patient required supportive therapy and fully recovered without neurological deficits . This incident underscores the drug's potential for toxicity when misused or ingested inappropriately.
Veterinary Intoxication Cases
Cases of this compound intoxication have also been documented in animals. Two dogs exhibited severe symptoms after accidental ingestion of the drug. One dog ingested 100 mg (28.6 mg/kg) and presented with vomiting and ataxia, while another consumed 280 mg (59.6 mg/kg) and displayed seizures and altered mental status. Both dogs required intensive care but ultimately recovered .
Metabolism and Disposition
The metabolism of this compound involves several pathways leading to the formation of various metabolites. Studies indicate that the compound undergoes significant hepatic metabolism, which can influence its pharmacokinetics and potential side effects .
Side Effects and Toxicity
This compound is associated with several side effects, including photosensitivity reactions leading to dermatitis. Overdose can result in severe CNS symptoms such as seizures and altered consciousness . The lethal dose (LD50) in animal models has been established at approximately 249 mg/kg, indicating a considerable safety margin under typical therapeutic use.
Summary Table of Biological Activities
Activity | Description |
---|---|
Muscle Relaxation | Acts on spinal polysynaptic reflexes to relieve muscle spasms |
Sedation | Exhibits sedative properties through GABA receptor modulation |
Antioxidant Activity | Certain derivatives show significant radical scavenging capabilities |
Side Effects | Includes photosensitivity, CNS depression, seizures in overdose situations |
Propiedades
IUPAC Name |
6-amino-2-(fluoromethyl)-3-(2-methylphenyl)quinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O/c1-10-4-2-3-5-14(10)20-15(9-17)19-13-7-6-11(18)8-12(13)16(20)21/h2-8H,9,18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOSWXIDETXFET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)N)CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022562 | |
Record name | Afloqualone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56287-74-2 | |
Record name | Afloqualone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56287-74-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Afloqualone [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056287742 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Afloqualone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AFLOQUALONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CO4U2C8ORZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.